Tert-butyl 4-methylpyrimidin-2-ylcarbamate
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Overview
Description
tert-Butyl (4-methylpyrimidin-2-yl)carbamate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and as a building block in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-methylpyrimidine-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (4-methylpyrimidin-2-yl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-methylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
tert-Butyl (4-methylpyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Uniqueness
tert-Butyl (4-methylpyrimidin-2-yl)carbamate is unique due to its specific structure, which includes a pyrimidine ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings, such as piperidine.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(4-methylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-6-11-8(12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,11,12,13,14) |
InChI Key |
LQDIQPXMPBBQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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